2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a sulfonamide group (SO2NH2) attached to a benzene ring substituted with chlorine atoms, a furan ring, and a propyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Substitution Reactions: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the furan is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Propyl Group: The propyl group is introduced through an alkylation reaction, typically using a suitable alkyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a sulfonyl hydrazide.
Substitution: The chlorine atoms on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfonic acids or sulfonyl hydrazides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties, particularly against bacterial strains resistant to traditional antibiotics.
Medicine: Investigated for its potential use in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folic acid synthesis. The compound inhibits the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial DNA synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Sulfisoxazole: Known for its use in urinary tract infections due to its high solubility in urine.
Uniqueness
2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activity and pharmacokinetic properties compared to other sulfonamides. The presence of the furan ring and the specific positioning of the chlorine atoms and propyl group contribute to its unique chemical and biological characteristics.
Properties
IUPAC Name |
2,4-dichloro-N-[1-(furan-3-yl)propan-2-yl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3S/c1-9-5-14(13(16)7-12(9)15)21(18,19)17-10(2)6-11-3-4-20-8-11/h3-5,7-8,10,17H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRLFVRSVITMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.